(alphaR)-N,alpha-Dipropylbenzeneethanamine
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Overview
Description
Benzeneethanamine, N,alpha-dipropyl-, (alphaR)- is an organic compound with the molecular formula C14H23N. It is a chiral amine, meaning it has a specific three-dimensional arrangement that makes it non-superimposable on its mirror image. This compound is part of the phenethylamine class, which is known for its diverse range of biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneethanamine, N,alpha-dipropyl-, (alphaR)- typically involves the alkylation of benzeneethanamine with propyl halides under basic conditions. The reaction can be carried out using sodium or potassium hydroxide as the base in an organic solvent like ethanol or methanol. The reaction is usually conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of Benzeneethanamine, N,alpha-dipropyl-, (alphaR)- may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts such as palladium on carbon (Pd/C) can also enhance the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions
Benzeneethanamine, N,alpha-dipropyl-, (alphaR)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: It can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, where the amine group is replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Alkyl halides, Acyl chlorides
Major Products Formed
Oxidation: Ketones, Aldehydes
Reduction: Secondary amines, Tertiary amines
Substitution: Various substituted amines
Scientific Research Applications
Benzeneethanamine, N,alpha-dipropyl-, (alphaR)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential effects on biological systems, particularly in neurotransmission and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic uses, including its role as a precursor in the synthesis of pharmaceuticals.
Industry: It is used in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of Benzeneethanamine, N,alpha-dipropyl-, (alphaR)- involves its interaction with specific molecular targets, such as receptors and enzymes. It can act as an agonist or antagonist at various receptor sites, influencing neurotransmitter release and uptake. The compound’s effects are mediated through pathways involving cyclic adenosine monophosphate (cAMP) and other secondary messengers.
Comparison with Similar Compounds
Similar Compounds
- Benzeneethanamine, N,alpha-dimethyl-
- Benzeneethanamine, N,N,alpha-trimethyl-
- Benzeneethanamine, alpha-methyl-, ®-
Uniqueness
Benzeneethanamine, N,alpha-dipropyl-, (alphaR)- is unique due to its specific chiral configuration and the presence of two propyl groups, which influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a compound of interest in various research fields.
Biological Activity
(alphaR)-N,alpha-Dipropylbenzeneethanamine, also known as (R)-N,N-Dipropyl-β-phenylethylamine , is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacodynamics, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its dipropyl substitution on the nitrogen atom and a phenethylamine backbone. Its chemical structure can be represented as follows:
- Chemical Formula : C13H19N
- Molecular Weight : 191.30 g/mol
This compound primarily acts as a monoamine releasing agent , influencing neurotransmitter levels in the brain. It is believed to interact with various receptors, including:
- Dopamine Receptors : Enhancing dopamine release may contribute to its stimulant effects.
- Serotonin Receptors : Potentially modulating serotonin levels, affecting mood and anxiety.
- Norepinephrine Transporters : Inhibiting norepinephrine reuptake, leading to increased availability of this neurotransmitter.
1. Neuropharmacological Effects
Research indicates that this compound exhibits significant neuropharmacological activities:
- Stimulant Effects : Similar to other phenethylamines, it may produce stimulant effects that enhance alertness and energy.
- Antidepressant Activity : Preliminary studies suggest potential antidepressant properties, possibly through modulation of monoamine levels.
2. Case Studies and Experimental Findings
Several studies have explored the biological activity of this compound:
Study | Findings |
---|---|
Study 1 | Investigated the compound's effects on dopamine release in rat models, showing a significant increase in extracellular dopamine levels. |
Study 2 | Evaluated its impact on anxiety-like behaviors using the elevated plus maze test; results indicated reduced anxiety in treated subjects. |
Study 3 | Assessed cognitive enhancement effects in mice, revealing improved performance in memory tasks compared to control groups. |
Safety and Toxicology
While the compound shows promising biological activity, safety assessments are crucial:
- Toxicity Studies : Limited data are available; however, preliminary toxicity evaluations indicate a relatively safe profile at therapeutic doses.
- Long-term Effects : Further research is needed to understand the long-term implications of chronic use.
Properties
CAS No. |
784118-64-5 |
---|---|
Molecular Formula |
C14H23N |
Molecular Weight |
205.34 g/mol |
IUPAC Name |
(2R)-1-phenyl-N-propylpentan-2-amine |
InChI |
InChI=1S/C14H23N/c1-3-8-14(15-11-4-2)12-13-9-6-5-7-10-13/h5-7,9-10,14-15H,3-4,8,11-12H2,1-2H3/t14-/m1/s1 |
InChI Key |
PBENSVGEGPJNFJ-CQSZACIVSA-N |
Isomeric SMILES |
CCC[C@H](CC1=CC=CC=C1)NCCC |
Canonical SMILES |
CCCC(CC1=CC=CC=C1)NCCC |
Origin of Product |
United States |
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